2-Amino-5-bromopyrimidin-4-ol hydrobromide
Overview
Description
“2-Amino-5-bromopyrimidin-4-ol hydrobromide” is a chemical compound with the CAS Number: 1215597-17-3 . It has a molecular weight of 270.91 . The compound appears as a white to off-white powder or crystals .
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-5-bromo-4-pyrimidinol hydrobromide . The InChI code for this compound is 1S/C4H4BrN3O.BrH/c5-2-1-7-4 (6)8-3 (2)9;/h1H, (H3,6,7,8,9);1H .Physical and Chemical Properties Analysis
The compound is a white to off-white powder or crystals . The storage temperature for this compound is at refrigerator conditions .Scientific Research Applications
Synthesis and Reactivity
- Synthesis of Complex Compounds : This compound is used in synthesizing 2-(5-bromopyrimidineazo) hydroquinone, which exhibits a color reaction with metallic ions like Cu2+, Ni2+, Co2+, Cd2+, and Ag+ (Chu Zhao-hua, 2009).
- Supramolecular Assembly : It plays a role in the synthesis of trezimide and tennimide imide-based macrocycles, contributing to macrocyclization and forming part of the structure in these macrocycles (P. Mocilac & J. Gallagher, 2014).
- Derivatives Formation : It is key in obtaining 4-amino-5-bromo-2-substituted-aminopyrimidines, leading to the formation of new thiazolo[4,5-d] pyrimidine derivatives (M. Bakavoli, M. Nikpour, M. Rahimizadeh, 2006).
Material Science and Coordination Chemistry
- In Coordination Polymers : It is utilized in forming coordination polymers with copper, exhibiting interesting structural properties, as seen in the synthesis of (2-amino-5-bromopyrimidine)bromocopper(I) (B. Prince & M. Turnbull, 1997).
- Metal Complex Formation : The compound contributes to the formation of metal complexes with different metallic ions, displaying potential in the development of new materials (Sebastian E Andrews et al., 2006).
Analytical Chemistry Applications
- Kinetic Studies : Its deamination kinetics in aqueous alkaline solutions have been studied, offering insights into reaction mechanisms and rates (E. Kalatzis, 1969).
Miscellaneous Applications
- Synthetic Methodology Development : It is involved in developing methodologies for synthesizing substituted compounds, as seen in the creation of 5-hydroxypyrimidines (J. R. Medina, T. A. Henry, J. Axten, 2006).
Safety and Hazards
Properties
IUPAC Name |
2-amino-5-bromo-1H-pyrimidin-6-one;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O.BrH/c5-2-1-7-4(6)8-3(2)9;/h1H,(H3,6,7,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEVHQMVCKKOOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)N)Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680923 | |
Record name | 2-Amino-5-bromopyrimidin-4(3H)-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215597-17-3 | |
Record name | 2-Amino-5-bromopyrimidin-4(3H)-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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